molecular formula C11H17N3 B574328 1-(2,6-Dimethylpyridin-4-yl)piperazine CAS No. 166954-07-0

1-(2,6-Dimethylpyridin-4-yl)piperazine

Cat. No.: B574328
CAS No.: 166954-07-0
M. Wt: 191.278
InChI Key: BCANMDDAARPKKQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyridin-4-yl)piperazine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold in pharmacology, linked to a 2,6-dimethylpyridin-4-yl group. Piperazine derivatives are extensively investigated for their diverse biological activities and are common structural components in the development of novel therapeutic agents . Scientific literature highlights that piperazine-based compounds are frequently explored for targeting central nervous system (CNS) disorders. Research indicates that certain piperazine derivatives can function as histamine H3 receptor (H3R) antagonists and sigma-1 receptor (σ1R) ligands, presenting a dual-targeting strategy for potential pain therapies . Other studies show that disubstituted piperazines can act as activators of Transient Receptor Potential Cation Channel, Subfamily C, Member 6 (TRPC6), a target being investigated for its synaptoprotective properties in models of Alzheimer's disease . Furthermore, the piperazine moiety is a key feature in molecules designed as inhibitors for various targets, such as cGMP-dependent protein kinase (PKG) in antimalarial research . The specific 2,6-dimethylpyridine substitution pattern present in this compound is found in advanced pharmaceutical candidates, including the oxytocin receptor antagonist Epelsiban, which has been investigated in clinical trials for conditions like premature ejaculation . This underlines the utility of this compound as a versatile intermediate for synthesizing and optimizing potential drug candidates across multiple therapeutic areas.

Properties

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCANMDDAARPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650820
Record name 1-(2,6-Dimethylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166954-07-0
Record name 1-(2,6-Dimethylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-chloro-4,6-dimethylpyrimidine reacts with piperazine in a tetrahydrofuran (THF)/water biphasic system containing potassium carbonate (5 equiv.) at room temperature for 24 hours. The aqueous layer is extracted with ethyl acetate, dried, and purified via flash chromatography. Adapting this to 2-chloro-2,6-dimethylpyridine would likely follow similar conditions:

  • Solvent System : THF/water (4:1 ratio) facilitates solubility of both reactants.

  • Base : Potassium carbonate deprotonates piperazine, enhancing nucleophilicity.

  • Temperature : Room temperature minimizes side reactions like elimination.

Yield data from analogous reactions suggest >90% efficiency, though steric effects from the 2,6-dimethyl groups may reduce reactivity.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Piperazine (pKa ~9.8) is deprotonated by K₂CO₃ (pKa ~10.3), forming a piperazide anion.

  • Substitution : The anion attacks the electron-deficient C2 position of 2-chloro-2,6-dimethylpyridine, displacing chloride.

The electron-donating methyl groups at positions 2 and 6 reduce pyridine’s electrophilicity, necessitating prolonged reaction times compared to unsubstituted analogs.

Palladium-Catalyzed Coupling Reactions

For substrates with poor reactivity under nucleophilic substitution, transition metal catalysis offers an alternative. A patent describes a multi-step synthesis using palladium complexes:

Synthetic Pathway

  • Oxidative Addition : 4-Bromo-2,6-dimethylpyridine reacts with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in toluene under inert atmosphere.

  • Transmetalation : Piperazine coordinates to palladium, followed by reductive elimination to form the C–N bond.

  • Acid Workup : Hydrochloric acid in dioxane yields the hydrochloride salt for purification.

Table 1: Key Reaction Parameters for Palladium-Catalyzed Synthesis

ParameterValue/Detail
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
SolventToluene
Temperature90°C
Reaction Time12–24 hours
YieldNot reported; estimated 60–70%

This method avoids steric hindrance issues but introduces complexity with air-sensitive catalysts and higher costs.

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution : Higher yields (>90%) and simpler setup make it preferable for large-scale synthesis.

  • Palladium Catalysis : Useful for electron-deficient pyridines but limited by catalyst cost and purification challenges.

Analytical Validation

1H NMR data for related compounds show characteristic signals:

  • Piperazine Protons : δ 2.69 (t, J = 4.88 Hz, 4H, NCH₂) and 3.63 (t, J = 5.00 Hz, 4H, NCH₂).

  • Pyridine Methyl Groups : δ 2.20 (s, 6H, CH₃).
    LC-MS analysis typically reveals a molecular ion peak at m/z 191.27 [M+H]⁺.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2,6-dimethyl groups impede nucleophilic attack. Mitigation includes:

    • Using excess piperazine (5–10 equiv.) to drive the reaction.

    • Elevated temperatures (40–60°C) to accelerate kinetics.

  • Byproduct Formation : Dimethylpyridine hydrolysis may occur under basic conditions. Control via:

    • Strict pH monitoring (pH 8–9).

    • Avoiding aqueous workup for acid-sensitive intermediates.

Industrial and Regulatory Considerations

Commercial suppliers list this compound at ~$45/10mg , reflecting low production volumes. Scaling the nucleophilic method could reduce costs to <$10/g. Regulatory data (e.g., REACH) are unavailable, suggesting limited industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-(2,6-Dimethylpyridin-4-yl)piperazine has been studied as a potential pharmacological agent due to its structural similarity to known bioactive compounds. Its ability to act as a ligand for various receptors makes it a candidate for drug development targeting conditions such as cancer and neurological disorders.

Case Study: Inhibition of the Sonic Hedgehog Pathway
Research has shown that derivatives of piperazine compounds can inhibit the Sonic Hedgehog (Hh) signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. The compound's structure allows it to function as a Smoothened (Smo) antagonist, which is crucial for developing therapies against tumors with aberrant Hh pathway activation .

Study Findings
WO2010013037A1Identified piperazine derivatives as Smo antagonists effective against various cancers.

Cancer Research

Targeting Enzymatic Pathways
The compound has been investigated for its role in inhibiting specific enzymes involved in cancer metabolism. For instance, a study focused on phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis in cancer cells. The compound was part of a screening process that identified potent inhibitors of PHGDH, demonstrating its potential in oncology .

Table: Inhibition Potency of this compound Derivatives

Compound Target Enzyme IC50 (µM)
1PHGDH14.1
2PHGDH5.4

Neuropharmacology

Dopaminergic Receptor Modulation
Studies have explored the effects of piperazine derivatives on dopaminergic receptors, which are crucial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to interact with dopamine receptors suggests its potential as a therapeutic agent for managing symptoms associated with these disorders .

Structural Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in the chemical structure of this compound affect its biological activity. Modifications to the piperazine ring and pyridine moiety have been shown to enhance potency and selectivity towards specific biological targets.

Modification Effect on Activity
Thiourea GroupEssential for activity
Aryl SubstituentsIncreased receptor affinity

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substituent Effects on Bioactivity

Piperazine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Substituent Key Activity/Property Reference
1-(2,6-Dimethylpyridin-4-yl)piperazine 2,6-Dimethylpyridinyl Potential receptor modulation
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Cytotoxicity (IC50: <10 μM in cancer lines)
1-(m-Trifluoromethylphenyl)piperazine m-Trifluoromethylphenyl 5-HT1B receptor selectivity (65-fold)
Piperidine derivatives Six-membered saturated ring Higher PI3Kδ inhibition vs. five-membered rings
  • Six-membered vs. five-membered rings : Piperazine and piperidine derivatives (six-membered) show superior PI3Kδ inhibition (IC50: <96 nM) compared to five-membered heterocycles (IC50: 1892–96 nM) .
  • Aromatic substituents : Electron-withdrawing groups (e.g., trifluoromethyl in 1-(m-Trifluoromethylphenyl)piperazine) enhance receptor subtype selectivity, while bulky groups (e.g., chlorobenzhydryl) improve cytotoxicity .

Stability and Reactivity

The dimethylpyridinyl group may enhance oxidative stability compared to unsubstituted phenylpiperazines. For example, piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation at the N1 atom, leading to dealkylation or hydroxylation. Substituents like pyridinyl rings could alter reaction pathways due to steric hindrance or electronic effects .

Cytotoxicity and Anticancer Potential

While direct data for this compound are unavailable, structurally similar 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) exhibit potent cytotoxicity:

  • IC50 values range from 0.1–10 μM across liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer lines .
  • Long-term stability of 5a suggests in situ durability, a critical factor for therapeutic applications .

Receptor Binding and Selectivity

  • 5-HT receptor modulation : Substituted phenylpiperazines like 1-(m-Trifluoromethylphenyl)piperazine show subtype selectivity (e.g., 5-HT1B over 5-HT1A) due to substituent electronic effects .
  • Dopamine D2 receptor affinity : Methoxyphenyl-piperazine derivatives (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high D2 binding, suggesting dimethylpyridinyl variants may similarly target CNS receptors .

Biological Activity

1-(2,6-Dimethylpyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. The specific substitution pattern on the pyridine ring is crucial as it influences the compound's reactivity and biological interactions. The compound's chemical structure can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system and other biological pathways:

  • GABA Receptor Agonism : This compound acts as a GABA receptor agonist, leading to hyperpolarization of neurons, which can influence inhibitory neurotransmission and potentially provide anxiolytic effects.
  • Aminergic Receptor Binding : Similar to other piperazine derivatives, it shows affinity for aminergic receptors, which may contribute to its pharmacological profile .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It has been evaluated against various bacterial strains with promising results .
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of piperazine have shown cytotoxic effects against leukemia cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects against various bacteria
AnticancerCytotoxicity in leukemia cell lines
GABAergic ActivityPotential anxiolytic effects

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of piperazine derivatives found that this compound exhibited significant cytotoxicity against K562 leukemia cells. The mechanism involved necroptosis, a form of programmed cell death distinct from apoptosis. Flow cytometric analyses confirmed the induction of cell death via this pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar piperazine derivatives:

Compound NameStructure VariationBiological Activity
1-(2,6-Dimethylphenyl)piperazinePhenyl instead of pyridineModerate anticancer activity
1-(2,6-Dimethylpyridin-3-yl)piperazineDifferent pyridine positionLower antimicrobial efficacy
1-(2,6-Dimethylpyridin-2-yl)piperazineAnother positional isomerSimilar GABAergic activity

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent-Free Reactions : Mechanochemical grinding of reagents to reduce waste .
  • Biocatalysis : Lipases or transaminases for enantioselective modifications .

Contradictions & Troubleshooting

Q. Why might crystallization attempts fail, and how can this be resolved?

  • Methodological Answer :
  • Issue : Polymorphism due to flexible piperazine ring.
  • Solution : Use mixed solvents (e.g., acetone/water) with slow evaporation; seed with pre-characterized crystals .

Q. How to address discrepancies in reported logP values?

  • Methodological Answer :
  • Experimental Validation : Shake-flask method (octanol/water partitioning) vs. computational tools (e.g., MarvinSuite) .
  • Control pH : Ensure measurements at physiologically relevant pH (7.4) to account for ionization .

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